molecular formula C10H12O2 B12088663 5-Cyclopentylfuran-2-carbaldehyde

5-Cyclopentylfuran-2-carbaldehyde

Cat. No.: B12088663
M. Wt: 164.20 g/mol
InChI Key: CHZTUCWSILXROG-UHFFFAOYSA-N
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Description

5-Cyclopentylfuran-2-carbaldehyde, with the chemical formula C10H12O2, is a compound that belongs to the class of aldehydes Its systematic name is 5-(cyclopentyl)furan-2-carbaldehyde

    Structure: The compound consists of a furan ring (a five-membered ring containing four carbon atoms and one oxygen atom) with a cyclopentyl group attached to one of its carbons. The aldehyde functional group (CHO) is also present.

Preparation Methods

Synthetic Routes::

    Method 1: One common synthetic route involves the oxidation of 5-cyclopentylfuran using reagents like chromic acid or potassium permanganate. The aldehyde group is introduced during this oxidation step.

    Method 2: Another approach is the Vilsmeier-Haack reaction, where 5-cyclopentylfuran reacts with a chloroformamide derivative (such as DMF-POCl) to form the aldehyde.

Industrial Production:: Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

5-Cyclopentylfuran-2-carbaldehyde can participate in various reactions:

    Oxidation: It can undergo oxidation reactions, converting the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

    Common Reagents: Reagents like sodium borohydride (NaBH) for reduction and chromic acid (HCrO) for oxidation are commonly used.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Cyclopentylfuran-2-carbaldehyde finds applications in:

    Organic Synthesis: It serves as a building block for more complex molecules.

    Flavor and Fragrance Industry: Some derivatives contribute to the aroma of natural products.

    Medicinal Chemistry: Researchers explore its potential as a pharmacophore or scaffold for drug development.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example:

  • In drug development, it may interact with specific molecular targets (enzymes, receptors) to exert therapeutic effects.
  • In flavor compounds, it could enhance taste or aroma perception.

Comparison with Similar Compounds

While 5-Cyclopentylfuran-2-carbaldehyde is unique due to its cyclopentyl-furan-aldehyde combination, similar compounds include furan aldehydes and related heterocyclic structures.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

5-cyclopentylfuran-2-carbaldehyde

InChI

InChI=1S/C10H12O2/c11-7-9-5-6-10(12-9)8-3-1-2-4-8/h5-8H,1-4H2

InChI Key

CHZTUCWSILXROG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(O2)C=O

Origin of Product

United States

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